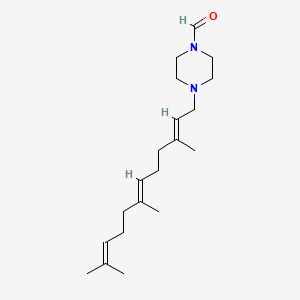
3-Ethyl-2,5-dimethylbenzothiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,5-dimethylbenzothiazolium iodide is a chemical compound with the molecular formula C11H14INS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5-dimethylbenzothiazolium iodide typically involves the reaction of 2,5-dimethylbenzothiazole with ethyl iodide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,5-dimethylbenzothiazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzothiazolium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,5-dimethylbenzothiazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,5-dimethylbenzothiazolium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular membranes, affecting membrane permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-2-methylbenzothiazolium iodide
- 2,3-Dimethylbenzothiazolium iodide
- 1,1′-Diethyl-2,2′-cyanine iodide
- 1,1′-Diethyl-4,4′-cyanine iodide
Uniqueness
3-Ethyl-2,5-dimethylbenzothiazolium iodide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
50774-65-7 |
|---|---|
Molekularformel |
C11H14INS |
Molekulargewicht |
319.21 g/mol |
IUPAC-Name |
3-ethyl-2,5-dimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-4-12-9(3)13-11-6-5-8(2)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SDRAKXLNMLPVHD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)








![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)
![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)

